2-Isothiocyanato-4-phenylbutanoic acid
Description
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-isothiocyanato-4-phenylbutanoic acid |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)10(12-8-15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,13,14) |
InChI Key |
PWUVCLSSUBJMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N=C=S |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis via Thiophosgene Reaction
The most commonly reported method for synthesizing 2-Isothiocyanato-4-phenylbutanoic acid involves the reaction of 2-amino-4-phenylbutanoic acid with thiophosgene (CSCl₂). This reaction converts the amino group (-NH₂) into an isothiocyanate (-N=C=S) functional group.
$$
\text{2-amino-4-phenylbutanoic acid} + \text{thiophosgene} \rightarrow \text{2-Isothiocyanato-4-phenylbutanoic acid} + \text{HCl}
$$
- Mechanism: The nucleophilic amine attacks the electrophilic thiophosgene carbon, displacing chloride ions and forming the isothiocyanate group.
- Conditions: Typically carried out in an inert solvent under controlled temperature to avoid side reactions.
- Industrial Adaptations: Automated reactors and continuous flow systems are employed to optimize yield and reproducibility.
Molecular Formula and Structure:
| Parameter | Detail |
|---|---|
| Molecular Formula | C₁₁H₁₃NOS |
| Molecular Weight | 221.28 g/mol |
| Structural Representation | C(CC(=O)O)C(C₆H₅)=N=S |
This method is well-established and widely documented in chemical supplier catalogs and industrial syntheses.
Precursor Synthesis: 2-Amino-4-phenylbutanoic Acid Preparation
Since 2-amino-4-phenylbutanoic acid is the key precursor, its synthesis is critical.
Synthesis of 4-Phenylbutanoic Acid: Several patents and literature sources describe the preparation of 4-phenylbutanoic acid derivatives, which can be aminated to yield 2-amino-4-phenylbutanoic acid.
Representative Method: Reaction of benzene with butyrolactone in the presence of Lewis acid catalysts (e.g., aluminum chloride) to form 4-phenylbutyric acid, followed by amination steps.
| Catalyst Type | Examples | Role |
|---|---|---|
| Lewis Acids | Aluminum chloride, zinc chloride, iron chloride, boron trifluoride | Facilitate Friedel-Crafts acylation of benzene with butyrolactone |
| Bases | Sodium hydroxide | Neutralization and hydrolysis |
| Step | Temperature (°C) | Time | Notes |
|---|---|---|---|
| Friedel-Crafts acylation | 40–60 | 10–90 minutes | Stirring under inert atmosphere |
| Hydrolysis/neutralization | Ambient to 60 | Variable | Use of aqueous base |
Summary Table of Preparation Methods
Analytical and Research Findings
Molecular Characterization: Confirmed by InChI and structural formula data, showing the presence of the isothiocyanate group attached to the α-carbon of the phenylbutanoic acid chain.
Reactivity: The isothiocyanate group is highly reactive towards nucleophiles, especially amino groups in proteins, enabling its use in biochemical modification studies.
Stability: The compound’s stability varies with pH and temperature; it is generally stable under neutral to slightly acidic conditions but can hydrolyze or degrade under harsh conditions.
Industrial Scale: Continuous flow and automated reactors improve synthesis efficiency and reproducibility, reducing manual handling of toxic thiophosgene.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-4-phenylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be replaced by other nucleophiles, leading to the formation of thioureas and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, with reactions typically carried out in organic solvents under nitrogen protection.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
Substitution Reactions: Thioureas and other isothiocyanate derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Isothiocyanato-4-phenylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-4-phenylbutanoic acid involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity . The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
- 2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) Structure: Features two phenyl groups and a hydroxyl-carboxylic acid moiety. Reactivity: Undergoes esterification and decarboxylation but lacks the electrophilic isothiocyanate group, limiting its use in thiol-mediated reactions .
- 4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester Structure: Contains a chlorophenyl group and a ketone at position 4, with an ester group instead of a carboxylic acid. Reactivity: The ketone enables nucleophilic additions, while the ester group offers hydrolytic stability compared to the free carboxylic acid in the target compound .
Sulfur-Containing Derivatives
- 1,4-Bis(2-chloroethylthio)butane Structure: A sulfur-linked alkylating agent with two thioether groups. Reactivity: The thioether groups participate in alkylation but lack the isothiocyanate’s ability to form thioureas with amines. This limits its utility in targeted drug delivery compared to 2-isothiocyanato-4-phenylbutanoic acid .
- 2-Amino-4-(methylsulfanyl)butanoic acid (Methionine) Structure: A sulfur-containing amino acid with a thioether group. Reactivity: The thioether is less reactive than the isothiocyanate group, making methionine more suited to metabolic pathways than chemical synthesis .
Hydroxy/Oxo-Substituted Butanoic Acids
- Properties: Polar due to hydroxyl and ketone groups, contrasting with the hydrophobic phenyl group in the target compound. This affects solubility and bioavailability .
Data Table: Comparative Analysis
Research Findings and Limitations
- Synthetic Utility: The isothiocyanate group in 2-isothiocyanato-4-phenylbutanoic acid enables selective reactions with amines (e.g., forming thioureas), a feature absent in hydroxy- or oxo-substituted analogs .
- Biological Activity : Unlike methionine, which participates in metabolism, the phenyl and isothiocyanate groups in the target compound may confer cytotoxicity or antimicrobial properties, as seen in related isothiocyanates .
- Data Gaps: Direct studies on 2-isothiocyanato-4-phenylbutanoic acid are absent in the provided evidence; comparisons rely on extrapolation from structural analogs.
Q & A
Q. What are the common synthetic routes for introducing the isothiocyanate group in 2-Isothiocyanato-4-phenylbutanoic acid?
The isothiocyanate (-NCS) group is typically introduced via reactions involving thiophosgene or its derivatives with primary amines. For aryl isothiocyanates like 2-Isothiocyanato-4-phenylbutanoic acid, a method involves treating thiocarbamide intermediates with reagents such as phosphorus pentoxide, hydrochloric acid, or iodine under controlled conditions . Alternatively, thiocarbamates can undergo thermal decomposition or react with electrophilic agents (e.g., ethyl chlorocarbonate) to form the isothiocyanate moiety.
Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-Isothiocyanato-4-phenylbutanoic acid?
- NMR Spectroscopy : H and C NMR are critical for confirming the phenyl group substitution pattern and the isothiocyanate moiety. For example, the isothiocyanate carbon resonates near 130-135 ppm in C NMR .
- FT-IR Spectroscopy : The -NCS group exhibits a strong absorption band at ~2050–2100 cm, distinct from thioureas or thioamides .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for verifying the butanoic acid backbone .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield and purity of 2-Isothiocyanato-4-phenylbutanoic acid during synthesis?
- Catalyst Selection : Use Lewis acids (e.g., ZnCl) to accelerate thiocarbamide-to-isothiocyanate conversion while minimizing side reactions .
- Temperature Control : Maintain temperatures below 80°C to prevent decomposition of the isothiocyanate group.
- Purification Strategies : Employ gradient elution in reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. What strategies are recommended for resolving contradictions in reported biological activity data of 2-Isothiocyanato-4-phenylbutanoic acid across different studies?
- Systematic Meta-Analysis : Apply PRISMA guidelines to evaluate study heterogeneity, including differences in assay protocols (e.g., cell lines, concentration ranges) .
- Dose-Response Reassessment : Conduct independent dose-response curves under standardized conditions to identify non-linear effects or threshold concentrations.
- Structural Confirmation : Verify compound identity in conflicting studies using X-ray crystallography or 2D NMR to rule out isomerism or degradation .
Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of 2-Isothiocyanato-4-phenylbutanoic acid in nucleophilic addition reactions?
- Electron-Withdrawing Groups (EWGs) : Substituents like fluorine (e.g., in 4-(2-fluorophenyl) analogs) increase the electrophilicity of the isothiocyanate carbon, accelerating reactions with amines or thiols .
- Steric Effects : Ortho-substituents hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reaction kinetics and transition states for tailored synthetic designs .
Methodological Notes
- Synthesis Optimization : Prioritize reaction monitoring via TLC or in-situ IR to detect intermediate formation and prevent over-reaction .
- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and validate results across multiple replicates to ensure reproducibility .
- Data Interpretation : Cross-reference spectral data with databases like PubChem or NIST Chemistry WebBook to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
